molecular formula C23H25NO3S2 B5470738 (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5470738
M. Wt: 427.6 g/mol
InChI Key: MLZGSZHFKOVLGO-RCCKNPSSSA-N
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Description

(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a butyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the thiazolidinone intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Propoxy Group: The propoxy group is attached via a nucleophilic substitution reaction, where the phenyl intermediate reacts with a propyl halide.

    Final Coupling: The final step involves the coupling of the butyl-substituted phenoxy group to the phenyl intermediate through a Williamson ether synthesis, using a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Phenoxy Derivatives: Compounds with phenoxy groups attached to various backbones.

    Butyl-Substituted Phenols: Compounds with butyl groups attached to phenol rings.

Uniqueness

(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-3-16(2)18-10-5-7-12-20(18)27-14-8-13-26-19-11-6-4-9-17(19)15-21-22(25)24-23(28)29-21/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3,(H,24,25,28)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZGSZHFKOVLGO-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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